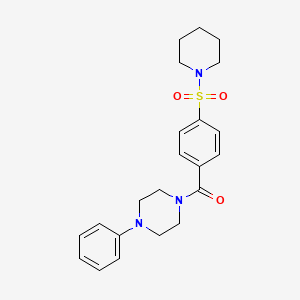

(4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Description

Properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c26-22(24-17-15-23(16-18-24)20-7-3-1-4-8-20)19-9-11-21(12-10-19)29(27,28)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEJZNOQLCSHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves a multi-step process:

Step 1: : Formation of 4-Phenylpiperazin-1-yl through a condensation reaction of phenylamine with piperazine under acidic conditions.

Step 2: : Synthesis of 4-(piperidin-1-ylsulfonyl)phenyl through a sulfonation reaction followed by substitution with piperidine.

Step 3: : Coupling of the two intermediates via a carbonyl insertion reaction using appropriate reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial synthesis might streamline these steps by optimizing reaction conditions, such as using catalysts or advanced separation techniques to improve yield and purity. High-throughput automated processes are commonly employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation reactions, typically forming sulfoxide or sulfone derivatives.

Reduction: : Can be reduced at the carbonyl group to form alcohol derivatives.

Substitution: : Substitution at the aromatic rings or the nitrogen atoms is common, using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: : Such as hydrogen peroxide for sulfone formation.

Reducing Agents: : Like sodium borohydride for reduction to alcohols.

Substitution Reagents: : Halogenating agents like chlorine or nucleophiles like amines.

Major Products

Oxidation: : Produces sulfoxides or sulfones.

Reduction: : Results in alcohol derivatives.

Substitution: : Can yield a variety of substituted phenyl derivatives depending on the specific reagents used.

Scientific Research Applications

The compound has diverse applications across multiple fields:

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Biology: : Acts as a ligand in receptor binding studies, particularly in neuroreceptor research.

Medicine: : Explored for its potential therapeutic effects on neurological disorders like anxiety and schizophrenia.

Industry: : Employed in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist depending on the specific receptor subtype, influencing the signaling pathways and molecular targets involved in neuronal communication.

Comparison with Similar Compounds

Comparison with Analogues :

- describes a similar protocol using 4-chloro-2-(trifluoromethyl)phenyl and substituted sulfonyl chlorides .

- employs nitrobenzoyl chloride reduction to introduce an amine group, a step absent in the target compound’s synthesis .

Physicochemical Properties

| Compound Name | Melting Point (°C) | IR Stretching (cm⁻¹) | NMR Shifts (δ, ppm) |

|---|---|---|---|

| Target Compound* | Not reported | Predicted: 1643 (–C=O), 1300–1150 (S=O) | Predicted aromatic: 7.2–8.0 |

| A-15 () | 156–158 | 1643 (–C=O), 3061–2904 (Ar–CH) | 7.23–7.85 (Ar–H) |

| (4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone () | 153–154 | 1640 (–C=O), 3300 (–OH) | 7.3–7.9 (Ar–H) |

| 4-(Furan-2-carbonyl)piperazin-1-ylmethanone () | Not reported | 1700 (–NO₂), 1660 (–C=O) | 7.5–8.1 (Ar–H) |

Note: The target compound’s sulfonyl group is expected to increase melting points compared to non-sulfonylated analogues due to enhanced intermolecular forces .

Biological Activity

(4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C22H27N3O3S, with a molecular weight of 413.5 g/mol. The structure features a piperazine moiety linked to a sulfonamide group, which is often associated with enhanced biological activity.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone involves several synthetic routes that optimize yield and purity. Studies have indicated that modifications in the substituents on the piperazine and piperidine rings significantly influence the compound's biological activity. For instance, variations in the phenyl groups can alter lipophilicity and, consequently, the compound's ability to penetrate biological membranes and exert its effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial growth through interference with cellular processes .

Antidepressant Effects

The compound has also been evaluated for its potential antidepressant activity. In particular, derivatives of this compound have shown significant serotonin (5-HT) reuptake inhibition, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs). One study highlighted a derivative that effectively antagonized serotonin depletion in animal models, demonstrating promise for further development as an antidepressant .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's. The compound has shown strong AChE inhibitory activity, indicating its potential as a therapeutic agent in cognitive disorders .

Case Studies and Research Findings

Several studies have provided insights into the biological efficacy of this compound:

- Antimicrobial Study : A study evaluated the antibacterial properties of various piperazine derivatives, including (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis with varying degrees of effectiveness against other strains .

- Antidepressant Activity : A series of compounds derived from this structure were tested for their impact on serotonin levels in vivo. The most promising derivative was stable in human liver microsomes and exhibited favorable pharmacokinetic properties, highlighting its potential for clinical applications .

- Enzyme Inhibition : The compound was tested for its ability to inhibit urease alongside AChE. Results showed significant inhibitory effects, suggesting potential therapeutic applications in managing conditions influenced by these enzymes .

Q & A

Q. What are the key considerations in designing a synthetic route for (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone?

- Methodological Answer : Synthetic routes typically involve multi-step reactions, starting with coupling the piperazine and piperidine-sulfonylphenyl moieties via nucleophilic substitution or amidation. Critical steps include optimizing reaction conditions (e.g., solvent choice, temperature, catalysts) to enhance yield and purity. For example, refluxing in dimethylformamide (DMF) with a base like triethylamine may facilitate sulfonamide bond formation. Purification via column chromatography or recrystallization ensures product integrity .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : To verify connectivity of the phenylpiperazine and piperidinylsulfonyl groups (e.g., distinct shifts for aromatic protons at ~7 ppm and sulfonyl group protons at ~3.5 ppm) .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., exact mass via HRMS) .

- X-ray Crystallography : For resolving bond lengths/angles and spatial arrangement, particularly if the compound crystallizes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize the biological activity of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to the phenylpiperazine (e.g., electron-withdrawing substituents) or piperidinylsulfonyl (e.g., alkyl chain variations) groups .

- Step 2 : Test analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity screens) to correlate structural changes with activity. For instance, replacing the phenyl group with a fluorophenyl moiety may enhance binding affinity to hydrophobic enzyme pockets .

- Step 3 : Use computational tools like molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding sites in kinases) .

Q. What methodologies are effective in resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., identical cell lines, assay protocols) to minimize variability .

- Dose-Response Analysis : Establish EC50/IC50 curves to account for potency differences due to concentration gradients .

- Mechanistic Studies : Use techniques like surface plasmon resonance (SPR) to measure binding kinetics directly, bypassing cell-based assay limitations .

Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s reactivity and stability?

- Methodological Answer :

- Electron Density Mapping : Apply DFT (e.g., B3LYP/6-31G* basis set) to calculate charge distribution, identifying nucleophilic/electrophilic regions for reaction prediction .

- Transition State Analysis : Model reaction pathways (e.g., sulfonamide formation) to optimize activation energy barriers and solvent effects .

- Thermodynamic Stability : Compute Gibbs free energy to predict degradation pathways under varying pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.